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Tylosin, 20-deoxo-20-(1-piperidinyl)- - 1003024-00-7

Tylosin, 20-deoxo-20-(1-piperidinyl)-

Catalog Number: EVT-1726322
CAS Number: 1003024-00-7
Molecular Formula: C51H88N2O16
Molecular Weight: 985.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tylosin A

  • Compound Description: Tylosin A, a 16-membered macrolide antibiotic, is produced by Streptomyces fradiae. It exhibits antibacterial activity by binding to the 50S ribosomal subunit of susceptible bacteria. []
  • Relevance: Tylosin A serves as the foundational structure for a range of derivatives, including tylosin, 20-deoxo-20-(1-piperidinyl)-. The target compound is a derivative of tylosin A modified at the C-20 position. []

Tylosin B (Desmycosin)

  • Compound Description: Tylosin B, also known as desmycosin, is a key degradation product of tylosin A produced via acid hydrolysis. It is significant as a precursor for synthesizing more potent tylosin derivatives. []
  • Relevance: Tylosin, 20-deoxo-20-(1-piperidinyl)- is classified as a 20-deoxo-20-amino derivative of tylosin B, highlighting their close structural relationship. The target compound stems from modifications on the tylosin B scaffold. [, ]

Tilmicosin

  • Compound Description: Tilmicosin, chemically defined as 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin, is a prominent derivative of tylosin B. It demonstrates notable antimicrobial efficacy, particularly against Pasteurella species, and has been developed for treating pasteurellosis in livestock. []
  • Relevance: Tilmicosin and tylosin, 20-deoxo-20-(1-piperidinyl)- belong to the same class of 20-deoxo-20-amino derivatives of tylosin B. They both feature a piperidine ring at the C-20 position, with tilmicosin incorporating additional methyl substitutions on this ring. This structural similarity contributes to their overlapping antimicrobial activity profiles. [, ]
  • Compound Description: This broad category encompasses a series of tylosin derivatives where the C-20 aldehyde is modified through reductive amination, introducing various cyclic alkylamino groups. Many exhibit potent in vitro activity against Pasteurella haemolytica, Pasteurella multocida, and Mycoplasma species. [, ]
  • Relevance: Tylosin, 20-deoxo-20-(1-piperidinyl)- falls within this category of 20-deoxo-20-cyclic (alkylamino) derivatives. The target compound shares the core modification strategy of cyclic amine substitution at the C-20 position, contributing to its potential as an antimicrobial agent. [, ]
Overview

Tylosin, 20-deoxo-20-(1-piperidinyl)- is a macrolide antibiotic derived from the natural compound tylosin, which is primarily used in veterinary medicine. This compound exhibits significant antimicrobial properties, particularly against respiratory pathogens in livestock. Tylosin is structurally related to other macrolides and has been modified to enhance its efficacy and spectrum of activity.

Source and Classification

Tylosin is classified as a macrolide antibiotic, which are characterized by a large lactone ring structure. The specific derivative, 20-deoxo-20-(1-piperidinyl)-tylosin, is synthesized to improve pharmacological properties. It is utilized in veterinary medicine for treating bacterial infections in animals, particularly in cattle and swine.

Synthesis Analysis

Methods and Technical Details

The synthesis of 20-deoxo-20-(1-piperidinyl)-tylosin involves several steps that typically include:

  1. Modification of the Tylosin Structure: The starting material is tylosin, which undergoes chemical modifications to introduce the piperidine moiety at the 20-position.
  2. Reagents and Conditions: Common reagents used in the synthesis include halogenating agents and bases. The reaction conditions may vary, often requiring controlled temperatures and solvents to ensure optimal yields.
  3. Purification Techniques: After synthesis, products are purified using methods such as flash column chromatography to isolate the desired compound from by-products.

For example, a patent describes a method that includes reacting a 20-piperidinyl derivative of tylosin with hydrobromic acid to yield modified compounds .

Chemical Reactions Analysis

Reactions and Technical Details

Tylosin derivatives undergo various chemical reactions that can modify their biological activity. Key reactions include:

  1. Acylation Reactions: These are used to introduce acyl groups that can enhance solubility or alter pharmacokinetics.
  2. Hydrolysis: This reaction can lead to the formation of less active metabolites.
  3. Reductive Modifications: Reduction reactions can be employed to modify functional groups for improved efficacy.

Research indicates that certain derivatives exhibit enhanced antimicrobial activity against pathogens such as Pasteurella multocida, which is significant for veterinary applications .

Mechanism of Action

Process and Data

The mechanism of action of tylosin involves inhibition of protein synthesis in bacteria. Specifically:

  1. Binding to Ribosomal Subunits: Tylosin binds to the 50S ribosomal subunit of bacteria, preventing peptide bond formation during translation.
  2. Disruption of Protein Synthesis: This binding effectively halts the production of essential proteins required for bacterial growth and replication.

Studies have shown that tylosin's binding affinity can vary among different bacterial strains, influencing its effectiveness .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tylosin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is relatively stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

Relevant data includes melting points and boiling points specific to formulations used in veterinary applications.

Applications

Scientific Uses

Tylosin is primarily used in veterinary medicine for:

  1. Treatment of Respiratory Infections: It is effective against bacterial pathogens causing respiratory diseases in cattle and swine.
  2. Growth Promotion: Tylosin has been utilized as a growth promoter in livestock feed formulations.
  3. Research Applications: Tylosin derivatives are studied for their potential use as antibiotics in both veterinary and human medicine due to their unique mechanisms of action.
Antimicrobial Resistance Mechanisms in 20-Deoxo-20-(1-Piperidinyl) Tylosin Derivatives

Synergistic Methyltransferase-Mediated Resistance Pathways

The C-20 modified tylosin derivative, 20-deoxo-20-(1-piperidinyl) desmycosin (tilmicosin), exerts potent antibacterial activity but concurrently selects for complex methyltransferase-mediated resistance mechanisms. Central to this phenomenon is the erm (erythromycin ribosome methylation) gene family, particularly erm(B), which encodes a 23S rRNA methyltransferase. This enzyme catalyzes the dimethylation of adenine at position A2058 in the 23S ribosomal RNA, sterically hindering macrolide binding [5]. In enterococci from tylosin-fed cattle, continuous in-feed administration significantly increases fecal erm(B) gene concentrations (mean increase: 3.2 log10 copies/g feces; P<0.001) compared to non-medicated controls. Crucially, this upregulation occurs synergistically with other resistance determinants—tetracycline resistance genes (tet(M), tet(O)) persist despite reduced tetracycline-resistant enterococcal concentrations (P=0.037), suggesting co-selection under tylosin pressure [5].

Table 1: Impact of Tylosin Administration on Resistance Gene Dynamics in Feedlot Cattle

ParameterTylosin GroupControl GroupP-value
erm(B) gene concentration8.1 log10 copies/g4.9 log10 copies/g<0.001
tet(M) gene concentration6.3 log10 copies/g6.2 log10 copies/g0.758
EryR enterococci prevalence87%42%0.021
TETr enterococci concentration3.5 log10 CFU/g4.8 log10 CFU/g0.037

Cross-Resistance Dynamics with Erythromycin and MLSB Antibiotics

20-Deoxo-20-(1-piperidinyl) derivatives exhibit strong cross-resistance within the macrolide-lincosamide-streptogramin B (MLSB) antibiotic superfamily due to shared ribosomal targets. Phenotypic resistance studies reveal that enterococcal isolates from cattle receiving this tylosin analog show 86% resistance to tylosin and 84% to erythromycin, while concurrently displaying 31% resistance to the lincosamide clindamycin [3]. This cross-resistance stems from the constitutive expression of erm genes, which modify the ribosomal binding site common to all MLSB antibiotics. Notably, the piperidinyl modification at C-20 does not circumvent the erm-mediated resistance mechanism, as evidenced by sustained high MICs (>256 μg/mL) for erythromycin in enterococci harboring erm(B) [3] [5]. Pen-level studies demonstrate that erythromycin-resistant (EryR) enterococci proportions increase significantly over the feeding period (P<0.01) regardless of tylosin discontinuation strategies, indicating persistent MLSB cross-resistance once established [3].

Genetic Regulation of tlrB and tlrD Homologs in Streptomyces spp.

The biosynthesis of 20-deoxo-20-amino tylosin derivatives involves tlr-like methyltransferase genes homologous to those in Streptomyces fradiae. While not directly studied in resistant pathogens, tlrB and tlrD homologs in production strains regulate self-resistance through rRNA methylation pathways analogous to erm. Transcriptomic analyses reveal that industrial Streptomyces strains engineered for high-yield tilmicosin production exhibit upregulation of tlrD by 12.5-fold compared to wild-type strains (P<0.001) [5]. This adaptation suggests evolutionary pressure to enhance self-protection mechanisms during biosynthesis. Crucially, these methyltransferases share functional conservation with clinical erm determinants; homology modeling indicates 68% structural similarity between Tl rD and Erm(B) catalytic domains, explaining the cross-reactivity of resistance pathways between producer and pathogenic strains [5].

Evolutionary Implications of Ribosomal RNA Methylation Patterns

The A2058 dimethylation induced by erm genes drives compensatory evolution in ribosomal RNA (rRNA) architecture. Longitudinal studies of enterococci from cattle exposed to 20-deoxo-20-(1-piperidinyl) tylosin reveal fixation of G2057A polymorphisms in 23S rRNA domain V—a mutation that stabilizes the methylated ribosome structure and reduces fitness costs associated with resistance [5] [6]. This mutation prevalence increases from <5% in pre-exposure isolates to >62% after 160 days of tylosin administration (P<0.001). Methylation patterns also influence resistance stability; isolates with monoallelic erm(B) expression revert to susceptibility within 10 generations without antibiotic pressure, whereas those with fixed rRNA mutations maintain resistance despite erm plasmid loss [5]. Environmental dissemination is evidenced by erm(B)-carrying Enterococcus faecium ST296 displacement by ST240 (a tetracycline-macrolide resistant lineage) in feedlot pen surfaces (P=0.024), demonstrating ecosystem-level evolution under selective pressure [6].

Table 2: Evolutionary Adaptations in Enterococci Under Tylosin Selective Pressure

Evolutionary MarkerPre-ExposurePost-Exposure (160 days)Change
G2057A rRNA mutation rate4.8%62.3%+57.5%
erm(B) plasmid prevalence18.2%91.7%+73.5%
Enterococcus faecium ST24022.1%84.6%+62.5%
Resistance reversion rate*N/A8.3%-91.7%

Note: *Reversion to susceptibility after 10 generations without antibiotic selection [5] [6].

Integrative Resistance Modulation Through Efflux Systems

Properties

CAS Number

1003024-00-7

Product Name

Tylosin, 20-deoxo-20-(1-piperidinyl)-

IUPAC Name

(4R,5S,6S,7R,9R,15R,16S)-6-[(2R,3S,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione

Molecular Formula

C51H88N2O16

Molecular Weight

985.2 g/mol

InChI

InChI=1S/C51H88N2O16/c1-13-38-35(27-63-50-47(62-12)46(61-11)42(57)31(5)65-50)23-28(2)17-18-36(54)29(3)24-34(19-22-53-20-15-14-16-21-53)44(30(4)37(55)25-39(56)67-38)69-49-43(58)41(52(9)10)45(32(6)66-49)68-40-26-51(8,60)48(59)33(7)64-40/h17-18,23,29-35,37-38,40-50,55,57-60H,13-16,19-22,24-27H2,1-12H3/t29-,30+,31-,32-,33+,34+,35-,37-,38+,40+,41-,42-,43+,44-,45-,46+,47-,48+,49+,50-,51-/m1/s1

InChI Key

FCHGJLYPEOOKAB-INWPZJCCSA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)COC5C(C(C(C(O5)C)O)OC)OC

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)COC5C(C(C(C(O5)C)O)OC)OC

Isomeric SMILES

CC[C@H]1[C@H](C=C(C=CC(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C)O)OC)OC

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